molecular formula C17H20N4O6S B2681598 Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 868228-29-9

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No. B2681598
CAS RN: 868228-29-9
M. Wt: 408.43
InChI Key: MJUQFBFNXIISBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C17H20N4O6S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A series of amino acid ester derivatives containing 5-fluorouracil were synthesized to assess their antitumor activity. One derivative, in particular, demonstrated significant inhibitory effects against liver cancer cells, hinting at the therapeutic potential of similar compounds in cancer treatment (Xiong et al., 2009).

Novel Synthesis Approaches

Research into novel synthesis approaches for α-ketoamide derivatives revealed the superiority of specific reagents in terms of yield and purity. These findings are crucial for the development of pharmaceuticals and highlight the importance of innovative synthesis methods in creating more effective and purer compounds (El‐Faham et al., 2013).

Structural and Reaction Studies

Studies on the structure and reactions of related compounds have provided insights into their chemical behavior, which is essential for the development of new drugs and materials. Understanding these reactions helps in predicting the reactivity and stability of new compounds (Campaigne et al., 1981).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of new thiazolo[4,5-d] pyrimidines have been explored, demonstrating that some derivatives exhibit significant inhibitory effects against Gram-positive bacteria and yeasts. This suggests the potential of similar compounds for use in antimicrobial therapies (Balkan et al., 2001).

Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of thiazolopyrimidine derivatives showcases the efficiency of modern synthetic methods. This approach not only reduces reaction times but also improves yields, which is beneficial for large-scale production (Youssef & Amin, 2012).

properties

IUPAC Name

ethyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S/c1-4-27-12(22)8-28-17-20-14(18)13(16(24)21-17)19-15(23)9-5-6-10(25-2)11(7-9)26-3/h5-7H,4,8H2,1-3H3,(H,19,23)(H3,18,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUQFBFNXIISBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

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